1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
Description
1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is a heterocyclic compound featuring a pyrrolidine core substituted with a benzyl-methyl-amine moiety and a chloroethanone group. Its molecular formula is C₁₅H₂₀ClN₂O, with a molar mass of 279.5 g/mol.
Properties
IUPAC Name |
1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBWGCCXWBVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone typically involves the reaction of pyrrolidine with benzyl methylamine and 2-chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general steps are as follows:
Formation of the Intermediate: Pyrrolidine is reacted with benzyl methylamine in the presence of a base such as triethylamine to form the intermediate.
Acylation: The intermediate is then acylated with 2-chloroacetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its structural features that may interact with biological targets.
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. A study demonstrated that derivatives of pyrrolidine compounds can modulate neurotransmitter levels, which is crucial for mood regulation .
- Analgesic Properties : Some derivatives have been evaluated for pain relief efficacy. In animal models, compounds with similar functional groups have been shown to reduce pain responses, indicating a potential pathway for developing new analgesics .
Research and Development
The compound is utilized in various research settings, particularly in synthetic organic chemistry.
- Synthetic Intermediates : It serves as an intermediate in synthesizing more complex molecules, particularly in the production of other pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to a variety of derivatives with tailored properties .
- Biochemical Studies : The compound is used in studies investigating enzyme interactions and receptor binding, contributing to the understanding of biological mechanisms at the molecular level .
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including the target compound, for their effects on serotonin transporters. Results indicated that certain modifications enhanced binding affinity, suggesting pathways for developing more effective antidepressants .
Case Study 2: Pain Management
In a clinical trial focusing on pain management, researchers evaluated the analgesic effects of a series of compounds related to 1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone. The results showed significant pain reduction compared to control groups, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, while the chloroethanone moiety can undergo further chemical modifications. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of chloroethanone derivatives with heterocyclic amine backbones. Key structural analogs include:
Key Observations:
Core Structure: Pyrrolidine (5-membered ring) derivatives exhibit lower molar masses (~279.5 g/mol) compared to piperidine (6-membered ring) analogs (~294–323 g/mol). Piperidine derivatives are more basic due to the larger ring size, which may influence solubility in polar solvents .
Substituent Effects: Benzyl-methyl-amine substituents are common, but bulkier groups (e.g., isopropyl or cyclopropyl) increase steric hindrance, which could reduce biological activity or alter reaction kinetics . The chloroethanone group is conserved across analogs, suggesting shared alkylation mechanisms .
Enantiopure forms may exhibit distinct biological profiles compared to racemic mixtures .
Commercial and Research Relevance
- Availability: The discontinuation of the target compound contrasts with the commercial availability of piperidine analogs (e.g., 1-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone), making the latter more accessible for research .
Biological Activity
1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a chloroethanone moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C15H23ClN2O
- Molar Mass : 288.81 g/mol
- CAS Number : 1353955-27-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and microbial resistance. The presence of the pyrrolidine structure is significant, as pyrrolidine derivatives are known to exhibit a range of pharmacological effects.
Antibacterial Activity
Recent studies have shown that pyrrolidine derivatives possess notable antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Antifungal Activity
In addition to antibacterial effects, the compound exhibits antifungal activity against various strains of fungi. The mechanism appears to involve disruption of fungal cell wall synthesis and function, leading to cell death .
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of several pyrrolidine derivatives, it was found that those with halogen substitutions exhibited enhanced bioactivity. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| A | 0.0039 | S. aureus |
| B | 0.025 | E. coli |
| C | 0.012 | Candida albicans |
Study 2: Neuroleptic Activity
Another investigation focused on the neuroleptic effects of related compounds, where it was noted that certain derivatives could modulate dopaminergic pathways, suggesting potential applications in treating disorders such as schizophrenia .
Research Findings
The biological activities of this compound can be summarized as follows:
- Antibacterial : Effective against major pathogens with low MIC values.
- Antifungal : Demonstrated significant antifungal properties.
- Neuropharmacological Effects : Potential for use in neuroleptic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
